molecular formula C4H10O3 B1293952 2-(Hydroxymethyl)propane-1,3-diol CAS No. 4704-94-3

2-(Hydroxymethyl)propane-1,3-diol

Cat. No. B1293952
M. Wt: 106.12 g/mol
InChI Key: SFRDXVJWXWOTEW-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

The same procedure as in the step (1a) of Example 1 was repeated using 2-(hydroxymethyl)-1,3-propanediol and cyclohexanone to obtain the title compound (2.26 g, yield: 65%) as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>>[O:1]1[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[O:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CC(COC12CCCCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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